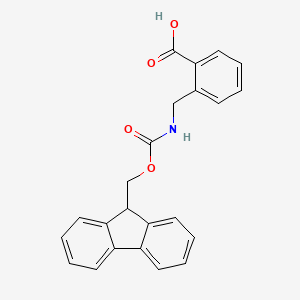

Fmoc-(2-aminomethyl) benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

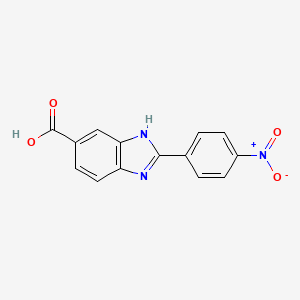

“Fmoc-(2-aminomethyl) benzoic acid” is a compound with the molecular formula C23H19NO4 . It is an important organic intermediate that can be used in agrochemical, pharmaceutical, and dyestuff fields . It is a member of fluorenes .

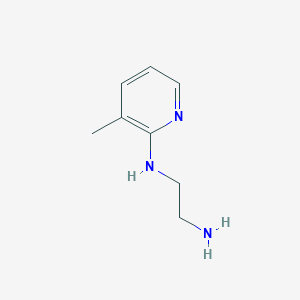

Synthesis Analysis

Large-scale procedures for the protection of various amino acids with N-(9-fluorenylmethoxycarbonyl)oxysuccinimide (FMOC-OSu) have been described . Commercially available 4-aminomethylbenzoic acid and trans-4-(aminomethyl)cyclohexanecarboxylic acid were converted into their corresponding FMOC-derivatives in excellent yields without the need for an extractive workup .Molecular Structure Analysis

The molecular weight of “Fmoc-(2-aminomethyl) benzoic acid” is 373.4 g/mol . The IUPAC name is 2-[(9H-fluoren-9-ylmethoxycarbonyl)amino]methyl]benzoic acid .Chemical Reactions Analysis

The protection of amines with FMOC-Cl finds significant application in solid-phase peptide synthesis (SPPS), a powerful method for the efficient assembly of peptides .Physical And Chemical Properties Analysis

“Fmoc-(2-aminomethyl) benzoic acid” has a molecular weight of 373.4 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 6 .Wissenschaftliche Forschungsanwendungen

1. Building Block for Pseudopeptide Synthesis

Fmoc-(2-aminomethyl) benzoic acid shows promise as a building block for the synthesis of peptidomimetics and as a scaffold for combinatorial chemistry. Its synthesis from 4-aminobenzoic acid is efficient and offers distinct functionalities that can be discriminated from each other, making it suitable for peptide bond formation and peptide chain elongation (Pascal et al., 2000).

2. Solid-Phase Synthesis of C-Terminal Peptide Amides

This acid is used in the synthesis of 3-nitro-4-(N-protected aminomethyl)benzoic acids, illustrating a novel approach to solid-phase synthesis of peptide amides. The process involves coupling to amino-functionalized supports and photolytic cleavage to produce peptide amides, showcasing its versatility in peptide synthesis (Hammer et al., 2009).

3. Scaffold for Tweezer Receptors

An orthogonally protected aromatic diamine, including Fmoc-(2-aminomethyl) benzoic acid, has been synthesized as a versatile template. This scaffold is useful for the solid-phase synthesis of dipodal or cyclic peptidic receptors and allows for creating tweezer receptors with unsymmetrical side arms, enhancing structural and functional diversity (Kuchelmeister & Schmuck, 2009).

4. Self-Assembly and Functional Applications

Fmoc-modified amino acids and peptides, including Fmoc-(2-aminomethyl) benzoic acid, have self-assembly features and potential for various applications due to their inherent hydrophobicity and aromaticity. These properties are utilized in cell cultivation, bio-templating, optical, drug delivery, catalytic, therapeutic, and antibiotic applications (Tao et al., 2016).

5. Diverse Chemical Libraries and Screening

This acid serves as a scaffold for creating diversity in chemical libraries. Its selective protection by mild reagents makes it a versatile building block for solid-phase synthesis, facilitating the creation and screening of diverse chemical compounds (Pascal et al., 2003).

Wirkmechanismus

Target of Action

Fmoc-(2-aminomethyl) benzoic acid, also known as 2-(Fmoc-aminomethyl)-benzoic acid, is primarily used as a protecting group for amines in organic synthesis . The compound’s primary targets are the amine groups present in various organic compounds, particularly amino acids .

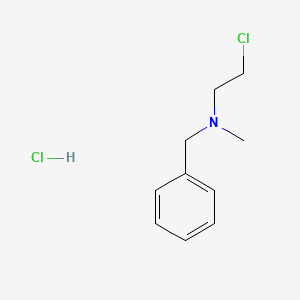

Mode of Action

The compound acts by protecting the amine groups during peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), forming a carbamate . This protection allows for selective reactions to occur at other sites within the molecule without affecting the amine group .

Biochemical Pathways

The primary biochemical pathway affected by Fmoc-(2-aminomethyl) benzoic acid is the synthesis of peptides. The Fmoc group serves as a temporary protecting group for the amine at the N-terminus in solid-phase peptide synthesis (SPPS), allowing for the selective addition of amino acids to the growing peptide chain .

Result of Action

The result of Fmoc-(2-aminomethyl) benzoic acid’s action is the successful synthesis of peptides with the desired sequence of amino acids . By protecting the amine groups, the compound allows for the selective addition of amino acids in peptide synthesis .

Action Environment

The action of Fmoc-(2-aminomethyl) benzoic acid is influenced by the conditions under which peptide synthesis is carried out. Factors such as temperature, pH, and the presence of other reactants can affect the efficiency of the Fmoc protection and the overall yield of the peptide synthesis . The compound is typically used under mild and catalyst-free conditions .

Safety and Hazards

Zukünftige Richtungen

While specific future directions for “Fmoc-(2-aminomethyl) benzoic acid” are not detailed in the search results, it is known that FMOC-amino acid derivatives are valuable intermediates for the solid-phase synthesis of combinatorial libraries . This suggests potential future applications in the development of new peptide-based compounds.

Relevant Papers Several papers have been identified that discuss “Fmoc-(2-aminomethyl) benzoic acid” and related compounds . These papers cover topics such as the synthesis of FMOC-protected non-proteogenic amino acids , and the use of these compounds as building blocks for combinatorial libraries .

Eigenschaften

IUPAC Name |

2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19NO4/c25-22(26)16-8-2-1-7-15(16)13-24-23(27)28-14-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h1-12,21H,13-14H2,(H,24,27)(H,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPHFVZKLOMMGCU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-(2-aminomethyl) benzoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-Cyano-4-methyl-1-(2,4,6-trimethyl-phenyl)-1H-pyrrol-2-YL]-acetamide](/img/structure/B1354744.png)